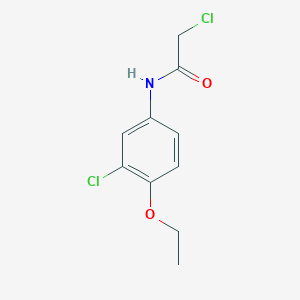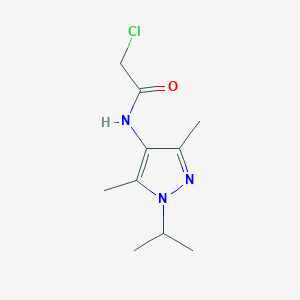![molecular formula C14H26N2O4S B7576076 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)
1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact and less accessible chromatin structure, which can negatively regulate gene expression. MS-275 has shown promising results in preclinical studies as an anticancer agent, and it is currently being evaluated in clinical trials.
Mechanism of Action
The mechanism of action of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid involves its inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact and less accessible chromatin structure, which can negatively regulate gene expression. 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid binds to the active site of HDACs, preventing them from removing acetyl groups from histones, leading to a more open chromatin structure and increased gene expression. This can lead to the activation of tumor suppressor genes and the suppression of oncogenes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis. 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid can also activate tumor suppressor genes and suppress oncogenes, leading to the inhibition of cancer cell growth and proliferation. In addition, 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid as a research tool is its selectivity for HDACs. 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid selectively inhibits class I HDACs, which are the most commonly overexpressed in cancer cells. This selectivity can reduce off-target effects and increase the specificity of the research. However, one limitation of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid is that it may not be effective in all cancer types. Some cancer cells may be resistant to 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid, which can limit its usefulness as a research tool.
Future Directions
There are several future directions for the research of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid. One direction is the development of combination therapies with other anticancer agents, such as chemotherapy and radiation therapy. 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid has been shown to sensitize cancer cells to these agents, which can increase their effectiveness. Another direction is the investigation of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid in combination with immunotherapy, which can enhance the immune response against cancer cells. Finally, the development of more potent and selective HDAC inhibitors, based on the structure of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid, can lead to the discovery of new anticancer agents.
Synthesis Methods
The synthesis of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2-methylcyclohexanone, which is then converted to 2-methylcyclohexylamine. The amine is then reacted with methyl chloroformate to form the corresponding carbamate, which is further reacted with sodium sulfamate to form the sulfamoyl derivative. Finally, the piperidine-3-carboxylic acid is added to the reaction mixture to yield 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid.
Scientific Research Applications
1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid has been extensively studied for its anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid has been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
1-[methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-11-6-3-4-8-13(11)15(2)21(19,20)16-9-5-7-12(10-16)14(17)18/h11-13H,3-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCGGWRLYGOMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)S(=O)(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)

![3-[(3-Chloro-4-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B7576005.png)

![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)

![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)

![2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7576063.png)
![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)

![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)